N-[2-(2,1,3-benzoxadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-[2-(2,1,3-benzoxadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxadiazole moiety, which is known for its fluorescence properties, making it useful in biochemical assays and imaging techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,1,3-benzoxadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzoxadiazole core. This can be achieved through the reaction of o-phenylenediamine with nitrous acid, followed by cyclization to form the benzoxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and purity while minimizing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,1,3-benzoxadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and benzoxadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(2,1,3-benzoxadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in imaging techniques to study cellular processes.
Medicine: Investigated for its potential as a diagnostic tool in medical imaging.
Industry: Utilized in the development of new materials with specific fluorescence properties.
Mechanism of Action
The mechanism of action of N-[2-(2,1,3-benzoxadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The benzoxadiazole moiety is known to bind to proteins and enzymes, altering their activity. This compound can also act as an inhibitor of certain enzymes, disrupting cellular pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-NBDG (2-deoxy-2-[7-nitro-2,1,3-benzoxadiazol-4-yl]amino-D-glucose): A fluorescent glucose analog used in glucose uptake studies.
N-Boc-2-(7-nitro-2,1,3-benzoxadiazol-4-ylamino)ethylamine: Another benzoxadiazole derivative with similar fluorescence properties.
Uniqueness
N-[2-(2,1,3-benzoxadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide stands out due to its unique combination of the benzoxadiazole and piperazine moieties, which confer distinct chemical and biological properties. Its ability to act as both a fluorescent probe and an enzyme inhibitor makes it a versatile tool in scientific research.
Properties
Molecular Formula |
C19H20N6O3 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzoxadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H20N6O3/c26-17(21-15-7-4-8-16-18(15)23-28-22-16)13-20-19(27)25-11-9-24(10-12-25)14-5-2-1-3-6-14/h1-8H,9-13H2,(H,20,27)(H,21,26) |
InChI Key |
LUTMJHKYFQDKAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=CC4=NON=C43 |
Origin of Product |
United States |
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